molecular formula C22H21N3O2S B12531009 N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine

N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12531009
M. Wt: 391.5 g/mol
InChI Key: DRWDZAREGDVMIA-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine typically involves a multi-step process. One common method is the copper-catalyzed domino C–N cross-coupling reaction. This method is efficient and provides high yields of the desired product. The reaction involves the use of a copper catalyst, which promotes the desulphurization/nucleophilic substitution and subsequent intra- and intermolecular C–N cross-coupling reactions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, are crucial for maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential antitumor effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the tosyl and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(4-methylphenyl)sulfonylbenzimidazol-2-amine

InChI

InChI=1S/C22H21N3O2S/c1-15-11-13-18(14-12-15)28(26,27)25-20-10-5-4-9-19(20)23-22(25)24-21-16(2)7-6-8-17(21)3/h4-14H,1-3H3,(H,23,24)

InChI Key

DRWDZAREGDVMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC4=C(C=CC=C4C)C

Origin of Product

United States

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